7-Chloro-3,3a-dihydroimidazo[4,5-b]pyridin-2-one
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Overview
Description
7-Chloro-3,3a-dihydroimidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3,3a-dihydroimidazo[4,5-b]pyridin-2-one typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method includes the nucleophilic substitution of halogen in the pyridine ring activated by a nitro group, followed by reduction of the nitro group to form the required 2,3-diaminopyridine derivative . The cyclization is then achieved using various carboxylic acid derivatives as sources of the one-carbon fragment for the formation of the five-membered ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3,3a-dihydroimidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazopyridine derivatives.
Scientific Research Applications
7-Chloro-3,3a-dihydroimidazo[4,5-b]pyridin-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-3,3a-dihydroimidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms within the ring.
Imidazo[4,5-b]pyridines: Closely related to 7-Chloro-3,3a-dihydroimidazo[4,5-b]pyridin-2-one, these compounds have similar biological activities and synthetic routes.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 7-position and the dihydroimidazo ring contribute to its unique reactivity and potential as a therapeutic agent .
Properties
Molecular Formula |
C6H4ClN3O |
---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
7-chloro-3,3a-dihydroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C6H4ClN3O/c7-3-1-2-8-5-4(3)9-6(11)10-5/h1-2,5H,(H,10,11) |
InChI Key |
XUICHLBGJPNSJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=O)NC2N=C1)Cl |
Origin of Product |
United States |
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